![molecular formula C9H7N3 B12091788 2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B12091788.png)
2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile: is a heterocyclic compound with a fused pyrrolopyridine ring system. Its chemical structure consists of a pyrrole ring fused to a pyridine ring, with a methyl group at the 2-position and a cyano group (CN) at the 6-position. This compound exhibits interesting biological properties and has attracted attention in both medicinal chemistry and synthetic organic chemistry.
準備方法
Synthetic Routes:: Several synthetic routes exist for the preparation of 2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. One common approach involves the cyclization of appropriate precursors. For instance, a key intermediate can be synthesized by reacting 2-aminopyridine with an α,β-unsaturated nitrile compound. Subsequent cyclization under suitable conditions leads to the formation of the target compound.
Reaction Conditions:: The cyclization reaction typically requires mild acidic conditions or Lewis acid catalysts. Solvents such as acetonitrile or dichloromethane are commonly employed. The reaction temperature and duration depend on the specific synthetic protocol.
Industrial Production Methods:: While industrial-scale production methods are not widely reported, research efforts have focused on optimizing the synthetic routes to improve yield and scalability.
化学反応の分析
Reactivity:: 2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the cyano group can yield the corresponding amine.
Substitution: The cyano group can be replaced by other functional groups.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or Raney nickel.
Substitution: Nucleophilic substitution reactions using appropriate nucleophiles (e.g., amines, thiols).
Major Products:: The major products depend on the specific reaction conditions and substituents present. Oxidation leads to the N-oxide form, while reduction results in the corresponding amine derivative.
科学的研究の応用
2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile has found applications in various fields:
Medicinal Chemistry: Researchers have explored its potential as a scaffold for designing FGFR (fibroblast growth factor receptor) inhibitors.
Biological Studies: Its derivatives have been evaluated for anticancer activity and inhibition of cell migration and invasion.
Industry: While not widely used industrially, its unique structure may inspire novel applications.
作用機序
The exact mechanism of action for 2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile remains an active area of research. It likely involves interactions with specific molecular targets, possibly related to FGFR signaling pathways.
類似化合物との比較
While there are related pyrrolopyridine derivatives, the specific uniqueness of 2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile lies in its fused ring system and the presence of the methyl and cyano groups. Similar compounds include other pyrrolopyridines and related heterocycles .
特性
分子式 |
C9H7N3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC名 |
2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile |
InChI |
InChI=1S/C9H7N3/c1-6-4-7-2-3-8(5-10)12-9(7)11-6/h2-4H,1H3,(H,11,12) |
InChIキー |
SCUVFDAQEYVUQL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(N1)N=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



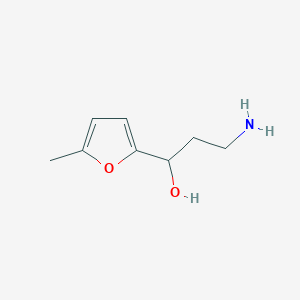
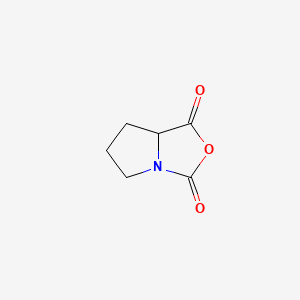






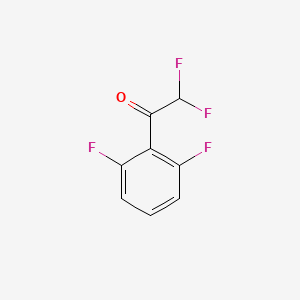
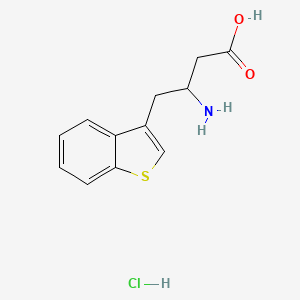

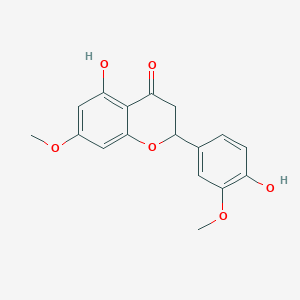
![2-[3-(4-Methylphenyl)phenyl]acetic acid](/img/structure/B12091803.png)
